1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine
Overview
Description
1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine is a chemical compound with the molecular formula C₁₃H₁₈BrNO₂S and a molecular weight of 332.26 g/mol . It is a pyrrolidine derivative, characterized by the presence of a bromophenylsulfonyl group attached to a propyl chain, which is further connected to a pyrrolidine ring . This compound is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-aminopropylpyrrolidine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles.
Oxidation Reactions: The sulfonyl group can be further oxidized under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: Products include sulfone derivatives.
Scientific Research Applications
1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfonylpropyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHVPZSAQXZRHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680681 | |
Record name | 1-[3-(4-Bromobenzene-1-sulfonyl)propyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867333-33-3 | |
Record name | 1-[3-(4-Bromobenzene-1-sulfonyl)propyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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